molecular formula C16H14N2O4 B6382998 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% CAS No. 1261924-42-8

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%

Cat. No. B6382998
CAS RN: 1261924-42-8
M. Wt: 298.29 g/mol
InChI Key: VORNKGQULISCBK-UHFFFAOYSA-N
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Description

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% (CPNPN) is an organic compound that belongs to the family of nitrophenols. It is a pale yellow, non-volatile, crystalline solid that is soluble in polar solvents such as ethanol, acetone, and dimethylsulfoxide (DMSO). CPNPN has been extensively studied in recent years due to its potential applications in organic synthesis and its ability to act as a catalyst in the synthesis of various compounds.

Scientific Research Applications

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% has been studied for its potential applications in organic synthesis and catalysis, and has been found to be an effective catalyst for a variety of reactions, including the synthesis of aryl ethers, amides, and nitriles. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.

Mechanism of Action

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% acts as a catalyst in organic synthesis by facilitating the formation of aryl ethers, amides, and nitriles through the addition of a nucleophile to an electrophilic aromatic ring. This reaction is known as the electrophilic aromatic substitution (EAS) reaction. The mechanism of the EAS reaction involves the formation of a cationic intermediate, which is then attacked by a nucleophile to form the desired product.
Biochemical and Physiological Effects
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% has been found to be nontoxic and non-irritating, and is not known to have any adverse effects on the human body. However, due to its potential applications in pharmaceutical synthesis, further studies are needed to determine the biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%.

Advantages and Limitations for Lab Experiments

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% is a relatively inexpensive and easy to use catalyst for organic synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% is not suitable for reactions involving highly reactive substrates, and can be easily contaminated by other compounds.

Future Directions

Due to its potential applications in organic synthesis and pharmaceutical development, there are a number of potential future directions for the use of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%. These include the development of new synthetic methods utilizing 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% as a catalyst, the development of new pharmaceuticals utilizing 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% as a starting material, and the development of new analytical methods for the identification and characterization of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%. Additionally, further research is needed to determine the biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%, as well as its potential toxicity and environmental impact.

Synthesis Methods

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% can be synthesized by a number of different methods, including the traditional nitration of phenol with nitric acid, the Williamson ether synthesis, and the condensation of cyclopropylamine with nitrobenzene. However, the most commonly used method for the synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% is the reaction of 2-nitrophenol with cyclopropylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95% in high yields with minimal side reactions.

properties

IUPAC Name

N-cyclopropyl-3-(4-hydroxy-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-15-7-4-11(9-14(15)18(21)22)10-2-1-3-12(8-10)16(20)17-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORNKGQULISCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686324
Record name N-Cyclopropyl-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol

CAS RN

1261924-42-8
Record name N-Cyclopropyl-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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